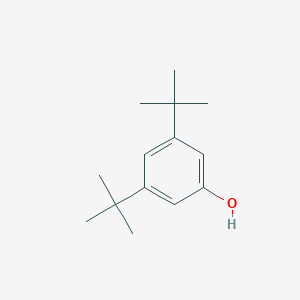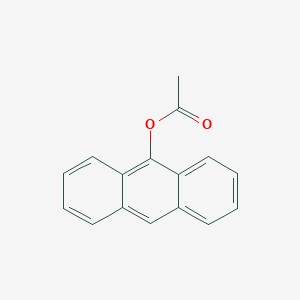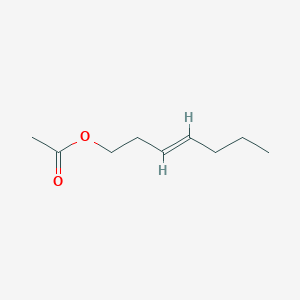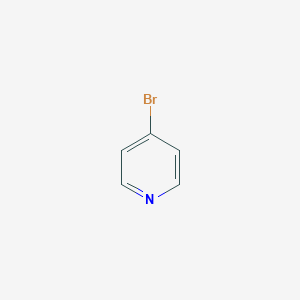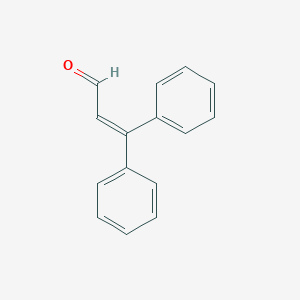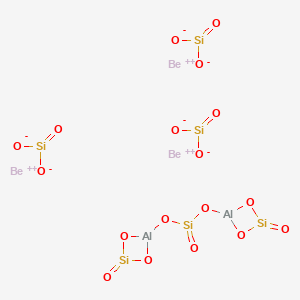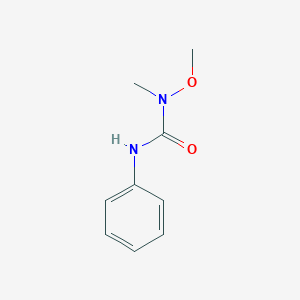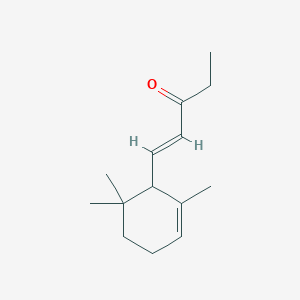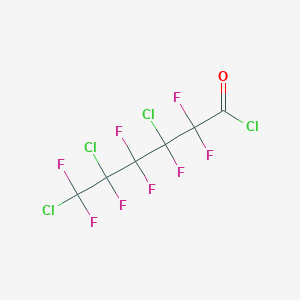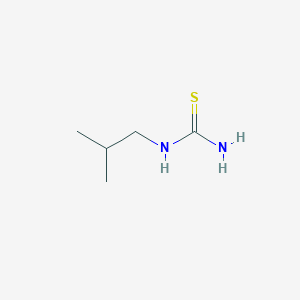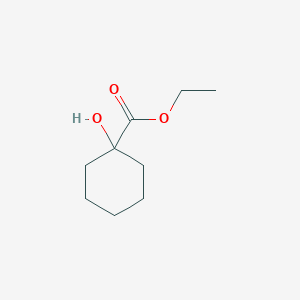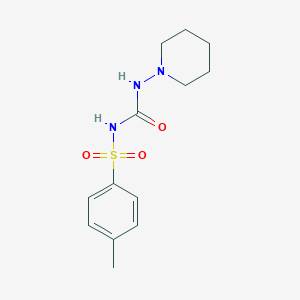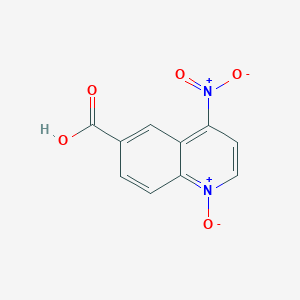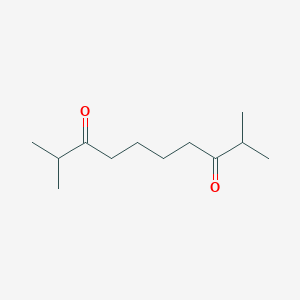
2,9-Dimethyl-3,8-decanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dimethyl-3,8-decanedione (DMDD) is a chemical compound that belongs to the family of diketones. It is a yellow liquid with a strong odor and is used as a flavoring agent in the food industry. DMDD has also been found to have biological activities, making it a subject of interest in scientific research. In
Wirkmechanismus
2,9-Dimethyl-3,8-decanedione exerts its biological activities through various mechanisms of action. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 2,9-Dimethyl-3,8-decanedione has also been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
2,9-Dimethyl-3,8-decanedione has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can improve overall health. 2,9-Dimethyl-3,8-decanedione has also been found to have neuroprotective effects and can improve cognitive function. Additionally, 2,9-Dimethyl-3,8-decanedione has been shown to have anticancer properties and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,9-Dimethyl-3,8-decanedione has several advantages for lab experiments. It is readily available and can be easily synthesized. 2,9-Dimethyl-3,8-decanedione is also relatively stable and can be stored for long periods. However, 2,9-Dimethyl-3,8-decanedione has some limitations for lab experiments. It has a strong odor, which can be unpleasant, and it can be toxic in high concentrations.
Zukünftige Richtungen
There are several future directions for 2,9-Dimethyl-3,8-decanedione research. One area of interest is the development of 2,9-Dimethyl-3,8-decanedione-based drugs for the treatment of Alzheimer's, Parkinson's, and cancer. Another direction is the study of 2,9-Dimethyl-3,8-decanedione's antimicrobial properties and its potential use as a preservative in the food industry. Additionally, further research is needed to fully understand the mechanism of action of 2,9-Dimethyl-3,8-decanedione and its effects on various biological systems.
Conclusion
In conclusion, 2,9-Dimethyl-3,8-decanedione is a chemical compound that has various biological activities and is a subject of interest in scientific research. The synthesis method has been optimized to increase the yield and purity of 2,9-Dimethyl-3,8-decanedione. 2,9-Dimethyl-3,8-decanedione has been found to have anti-inflammatory, antioxidant, and anticancer properties and has potential use in the treatment of diseases such as Alzheimer's, Parkinson's, and cancer. Further research is needed to fully understand the mechanism of action of 2,9-Dimethyl-3,8-decanedione and its effects on various biological systems.
Synthesemethoden
2,9-Dimethyl-3,8-decanedione can be synthesized through the reaction of 2,4-pentanedione with 1,8-nonadiene in the presence of a strong acid catalyst. The reaction yields 2,9-Dimethyl-3,8-decanedione as the major product along with some minor by-products. The synthesis method has been optimized to increase the yield and purity of 2,9-Dimethyl-3,8-decanedione.
Wissenschaftliche Forschungsanwendungen
2,9-Dimethyl-3,8-decanedione has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of diseases such as Alzheimer's, Parkinson's, and cancer. 2,9-Dimethyl-3,8-decanedione has also been shown to have antimicrobial properties and can be used as a preservative in the food industry.
Eigenschaften
CAS-Nummer |
1490-37-5 |
|---|---|
Produktname |
2,9-Dimethyl-3,8-decanedione |
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
2,9-dimethyldecane-3,8-dione |
InChI |
InChI=1S/C12H22O2/c1-9(2)11(13)7-5-6-8-12(14)10(3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
HXQGDVMNCVJPFP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)CCCCC(=O)C(C)C |
Kanonische SMILES |
CC(C)C(=O)CCCCC(=O)C(C)C |
Synonyme |
2,9-Dimethyl-3,8-decanedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



